2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Overview
Description
2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid, also known as OTTA, is a thiazolidine-2,4-dione derivative. It is a promising compound with potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism Of Action
2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid's mechanism of action is not fully understood. However, it is believed to act by inhibiting specific enzymes involved in various biological pathways. For example, 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has been found to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has also been found to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins.
Biochemical And Physiological Effects
2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has also been found to reduce the levels of advanced glycation end-products, which are involved in the development of diabetic complications. Additionally, 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has been found to inhibit the growth of various cancer cell lines.
Advantages And Limitations For Lab Experiments
2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid. One area of interest is the development of 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid derivatives with improved solubility and bioavailability. Another area of interest is the study of 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid's effects on specific biological pathways and enzymes. Additionally, 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid's potential use as a metal ion chelator could be further explored for the treatment of metal-related diseases. Overall, 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a promising compound with potential applications in various scientific research fields.
Scientific Research Applications
2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit antitumor, anti-inflammatory, and antidiabetic activities. 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has also been studied for its potential use as a metal ion chelator, which could have applications in the treatment of metal-related diseases.
properties
IUPAC Name |
2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c1-7(11(16)17)14-10(15)9(19-12(14)18)5-8-3-2-4-13-6-8/h2-7H,1H3,(H,16,17)/b9-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYSKVJPLKZMGI-UITAMQMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CN=CC=C2)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CN=CC=C2)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416672 | |
Record name | AC1NSO8S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid | |
CAS RN |
5860-92-4 | |
Record name | AC1NSO8S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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